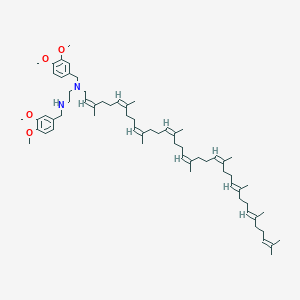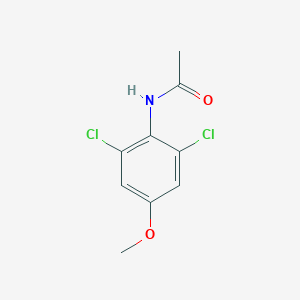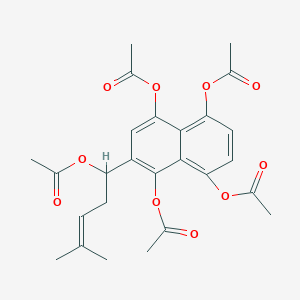
4-Hydroxycarbazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of carbazoles, including 4-Hydroxycarbazole, can be accomplished through several synthetic strategies. Recent advances highlight methods such as transition-metal catalyzed C-H functionalization, metal-free cyclization, three-component reactions, and electrophilic iodocyclizations starting from indole templates. These approaches provide routes to diversely substituted carbazoles with potential pharmacological activities (Aggarwal, Sushmita, & Verma, 2019). Moreover, the synthesis of multi-substituted carbazole alkaloids and their antioxidant activities have been explored, demonstrating the versatility of carbazole synthesis in yielding compounds with significant biological properties (Hieda, 2017).
Applications De Recherche Scientifique
-
Anti-inflammatory and Anti-oxidant Activities
- Field : Medicinal Chemistry
- Application : 4-Hydroxycarbazole derivatives have been synthesized and evaluated for their in vitro anti-inflammatory and total anti-oxidant activity .
- Method : The reaction involves O-alkylation of 4-hydroxycarbazole using methyl 5-bromovalerate, which on hydrolysis followed by coupling reaction with different primary and secondary amines leads to the formation of 4-Hydroxycarbazole derivatives .
- Results : Among the synthesized compounds, compounds 4h, 4j, and 4q showed good anti-inflammatory activities against the standard drug diclofenac sodium. Similarly, compounds 4j, 4q, and 4p showed very good anti-oxidant activities when compared with the standard drug ascorbic acid .
-
Synthesis of Tetracyclic Carbazole Derivatives
- Field : Organic Chemistry
- Application : 4-Hydroxycarbazole is used in the synthesis of tetracyclic carbazole derivatives .
- Method : A general synthesis of 4-hydroxylcarbazoles by domino vinylogous conjugate addition/cyclization/elimination/aromatization of easily prepared 3-nitroindoles with alkylidene azlactones under mild and transition-metal-free conditions has been developed .
- Results : This method was also applicable to other nitrosubstituted benzofused heterocycles such as 3-nitrobenzothiophene, 2-nitrobenzothiophene, and 2-nitrobenzofuran .
-
Preparation of Nonlinear Optical (NLO) Chromophores
- Field : Material Science
- Application : 4-Hydroxycarbazole participates as an electron donor for the preparation of nonlinear optical (NLO) chromophores .
- Method : The specific method of application or experimental procedures is not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
-
Molecular Docking Studies
- Field : Bioinformatics
- Application : 4-Hydroxycarbazole derivatives have been used in molecular docking studies .
- Method : Free energy of binding for all the synthesized compounds was calculated using AutoDock 1.5.4 against corticosteroid-binding globulin (PDB ID: 2V95) receptor .
- Results : Among the synthesized compounds, compound 4j has shown a high binding energy value of -8.36 kcal/mol .
-
Construction of Carbazole Nuclei
- Field : Organic Chemistry
- Application : 4-Hydroxycarbazole is used in the synthesis of carbazole nuclei .
- Method : The synthesis involves hydroarylations, C–H activations, annulations and cyclization reactions mediated by a variety of catalysts .
- Results : This method was also applicable to other nitrosubstituted benzofused heterocycles .
-
Preparation of Electroluminescent Devices
- Field : Material Science
- Application : 4-Hydroxycarbazole is used in the preparation of electroluminescent devices .
- Method : The specific method of application or experimental procedures is not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
-
Biosensors and Corrosion Inhibition
- Field : Material Science
- Application : Conjugated monomers of 4-Hydroxycarbazole derivatives and their polymers are used in a broad range of applications, such as biosensors and corrosion inhibition .
- Method : The specific method of application or experimental procedures is not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
-
Photovoltaics
-
Field-Effect Transistors and Supercapacitors
- Field : Material Science
- Application : 4-Hydroxycarbazole is used in the preparation of field-effect transistors and supercapacitors .
- Method : The specific method of application or experimental procedures is not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
9H-carbazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-7,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOHATPGKDSULR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200584 | |
| Record name | 4-Hydroxycarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxycarbazole | |
CAS RN |
52602-39-8 | |
| Record name | 4-Hydroxycarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52602-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxycarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052602398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxycarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-carbazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYCARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D95E7727V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



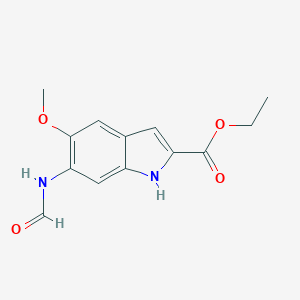

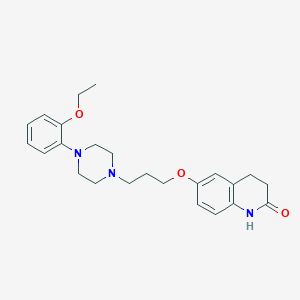

![2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B19886.png)


